molecular formula C10H12F2N2 B1304888 1-(3,4-Difluorophenyl)piperazine CAS No. 255893-57-3

1-(3,4-Difluorophenyl)piperazine

Cat. No. B1304888
M. Wt: 198.21 g/mol
InChI Key: VRVIKRZIQWEYFB-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)piperazine is a chemical compound that belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazines are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of pharmaceuticals. Although the provided papers do not directly discuss 1-(3,4-Difluorophenyl)piperazine, they do provide insights into the synthesis, structure, and properties of closely related piperazine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of an appropriate aniline precursor with a suitable alkylating agent. For instance, 1-(3-chlorophenyl)piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by reaction with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with an overall yield of 45.7% . Another method described the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% . These methods provide a basis for the potential synthesis of 1-(3,4-Difluorophenyl)piperazine by substituting the appropriate dichloro- or trifluoromethyl-phenyl precursors with a difluorophenyl precursor.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . Additionally, the crystal structure of a related compound, 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate, was determined to have a tetrahedral geometry around the zinc atom and featured intermolecular hydrogen bonding and π-π stacking interactions . These techniques would similarly be applicable to determine the molecular structure of 1-(3,4-Difluorophenyl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The papers provided do not detail specific reactions for 1-(3,4-Difluorophenyl)piperazine, but they do mention the use of piperazine derivatives in the synthesis of other compounds, such as the preparation of 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]piperazine . This suggests that 1-(3,4-Difluorophenyl)piperazine could similarly be used as an intermediate in the synthesis of various pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by the substituents on the phenyl ring. For instance, the electronic properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride were studied using DFT calculations, and the compound was found to have a HOMO-LUMO energy gap that could be related to its chemical reactivity . The biological activity of these compounds can also be predicted using computational methods, as seen in the PASS prediction for the activity of the same compound against prostate-specific membrane protein . These methods could be applied to predict the properties and potential biological activity of 1-(3,4-Difluorophenyl)piperazine.

Scientific Research Applications

“1-(3,4-Difluorophenyl)piperazine” is a commercially available chemical compound . It is often used in the field of chemistry for various purposes, including as a building block in the synthesis of more complex molecules .

Safety And Hazards

The safety data sheet for a related compound, 1-(2,4-Difluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3,4-difluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVIKRZIQWEYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382443
Record name 1-(3,4-difluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)piperazine

CAS RN

255893-57-3
Record name 1-(3,4-difluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255893-57-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3,4-Difluoro-aniline (1 g, 7.7 mmol) was dissolved in dry n-butanol (10 mL) and dry sodium carbonate (3.2 g, 30 mmol) was added to it and the reaction mixture stirred for 1 hour under nitrogen. Bis(2-chloroethyl) amine hydrochloride (1.38 g, 7.7 mmol) in nBuOH (10 mL) were then added to the mixture via a syringe. The reaction was then heated at 120° C. for 48 h. The nBuOH was evaporated in vacuo and the residue was extracted with ethyl acetate. Drying of the organic layer with Na2SO4 followed by concentration afforded the crude product. Purification using flash column chromatography (chloroform/methanol) afforded 1-(3,4-Difluoro-phenyl)-piperazine as an off white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 100 ml of toluene, 5 g (25.91 mmol) of 3,4-difluorobromobenzene, 13.39 g (155.45 mmol) of piperazine, 3.49 g (36.27 mmol) of sodium tert-butoxide, 0.24 g (0.26 mmol) of tris(dibenzylidene-acetone)dipalladium and 0.48 g (0.78 mmol) of BINAP are stirred under reflux overnight. Ethyl acetate is added, the mixture is then washed with water and the organic phase is extracted with 1N hydrochloric acid. The aqueous phase is then washed with ethyl acetate and subsequently adjusted to pH 8. Using dichloromethane, the product is extracted from the aqueous phase. The extract is then dried over magnesium sulphate, the solvent is removed and the target compound is dried under reduced pressure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.39 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Romagnoli, P Oliva, F Prencipe, S Manfredini… - European Journal of …, 2022 - Elsevier
A novel series of twenty-seven cinnamides constituted by cinnamic acid derivatives liked to 1-aryl piperazines were synthesized and evaluated for their potential inhibitory diphenolase …
Number of citations: 18 www.sciencedirect.com
A Ravish, R Shivakumar, Z Xi, MH Yang, JR Yang… - Bioengineering, 2023 - mdpi.com
In breast cancer (BC), STAT3 is hyperactivated. This study explored the design of imidazopyridine-tethered pyrazolines as a de novo drug strategy for inhibiting STAT3 …
Number of citations: 3 www.mdpi.com
LD Harris, MC Regan, SJ Myers… - ACS Chemical …, 2023 - ACS Publications
Many cases of accidental death associated with drug overdose are due to chronic opioid use, tolerance, and addiction. Analgesic tolerance is characterized by a decreased response to …
Number of citations: 6 pubs.acs.org
MJ Konkel, JM Wetzel, M Cahir, DA Craig… - Journal of medicinal …, 2005 - ACS Publications
We have discovered high-affinity antagonists (exemplified by 11 and 12) that are the most selective for α 1d -adrenergic receptors (α 1d -AR) reported to date. In cloned receptor assay …
Number of citations: 16 pubs.acs.org
EV Nosova, GN Lipunova… - Russian Chemical …, 2009 - iopscience.iop.org
Convenient methods for the synthesis of fluorine-containing quinazolines and their oxa and thia analogues are considered. Data on the prospects for using these compounds in …
Number of citations: 25 iopscience.iop.org

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